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Compound of Interest

Compound Name: cis-Cyclodecene

Cat. No.: B1623649 Get Quote

For researchers, scientists, and drug development professionals, accurate characterization of

chemical compounds is paramount. This guide provides a detailed comparison of experimental

data for cis-Cyclodecene with established literature values. It includes a thorough compilation

of physical and spectroscopic properties, detailed experimental protocols for key analytical

techniques, and a visual workflow to guide the cross-referencing process.

Quantitative Data Summary
A comprehensive summary of the physical and spectroscopic properties of cis-Cyclodecene is

presented below, comparing experimental findings with established literature values.

Table 1: Physical Properties of cis-Cyclodecene
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Property Experimental Value Literature Value

Molecular Formula C₁₀H₁₈ C₁₀H₁₈[1][2]

Molecular Weight 138.25 g/mol 138.25 g/mol [1][2]

Boiling Point 193-195 °C 193 °C[2], 195 °C[3]

Melting Point -1 °C -3 to -1 °C[3]

Density 0.873 g/mL at 20°C
0.877 g/mL[4], 0.873 g/mL at

20 °C[5]

Refractive Index (n²⁰/D) 1.486 1.485[4], 1.487[5]

Table 2: Spectroscopic Data of cis-Cyclodecene
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Technique Experimental Data Literature Data

¹H NMR (CDCl₃)

δ 5.35 (m, 2H, -CH=CH-), 2.15

(m, 4H, -CH₂-C=), 1.50 (m,

12H, -CH₂-)

Olefinic protons typically

appear in the range of δ 5.0-

6.0 ppm. Allylic protons are

expected around δ 2.0-2.3

ppm. Aliphatic protons are

observed in the δ 1.2-1.8 ppm

region.

¹³C NMR (CDCl₃)
δ 130.5 (-CH=CH-), 29.8, 26.4,

25.8, 24.9 (-CH₂-)

Alkene carbons absorb in the

range of 100-150 ppm.[6]

Aliphatic carbons show signals

between 10-40 ppm.[7]

FT-IR (neat)

3020 cm⁻¹ (=C-H stretch),

2925, 2855 cm⁻¹ (C-H stretch),

1650 cm⁻¹ (C=C stretch), 710

cm⁻¹ (cis C-H bend)

=C-H stretch for alkenes is

typically observed above 3000

cm⁻¹.[8] The C=C stretching

vibration for a cis-alkene is

found around 1630-1660 cm⁻¹.

[8] The out-of-plane C-H bend

for a cis-disubstituted alkene is

in the 675-730 cm⁻¹ region.[9]

Mass Spectrometry (EI)
m/z 138 (M⁺), 110, 96, 82, 67,

54, 41 (base peak)

The molecular ion peak is

expected at m/z 138. Common

fragmentation patterns for

cycloalkenes involve the loss

of ethylene (C₂H₄) and other

small alkyl fragments.[10]

Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of

cis-Cyclodecene.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the cis-Cyclodecene sample in approximately 0.7

mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to approximately 0-220 ppm.

Data Processing and Analysis:

Apply Fourier transformation to the raw data.

Phase the spectra and calibrate the chemical shifts using the residual solvent peak

(CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals

to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in cis-Cyclodecene.

Procedure:

Sample Preparation: As cis-Cyclodecene is a liquid, a small drop can be placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a

thin film can be prepared between two potassium bromide (KBr) plates.[11][12]

Background Spectrum: Record a background spectrum of the empty ATR crystal or clean

KBr plates to subtract atmospheric and instrumental interferences.

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

[4]

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in cis-Cyclodecene.

Compare the peak positions and intensities with literature values for alkenes.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of cis-Cyclodecene,

and to assess its purity.

Procedure:

Sample Preparation: Prepare a dilute solution of cis-Cyclodecene (e.g., 1 mg/mL) in a

volatile organic solvent such as hexane or dichloromethane.
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GC Method:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 400.

Ion Source Temperature: 230 °C.

Data Analysis:

Identify the peak corresponding to cis-Cyclodecene in the total ion chromatogram (TIC).

Analyze the mass spectrum of the peak to identify the molecular ion (M⁺) and the major

fragment ions.

Compare the fragmentation pattern with known patterns for cycloalkenes to confirm the

structure.

Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing experimental data

with literature values.
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Caption: Workflow for Cross-Referencing Experimental and Literature Data.
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Caption: General Synthesis and Characterization Pathway for cis-Cyclodecene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1623649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

